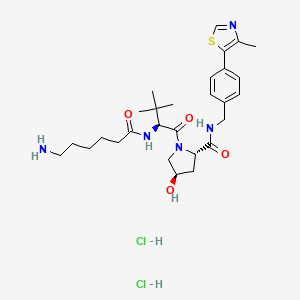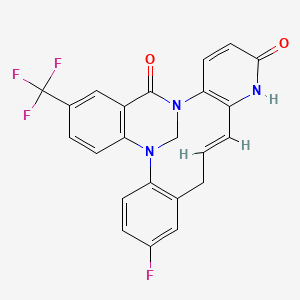
Nav1.8-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nav1.8-IN-5 is a compound that targets the voltage-gated sodium channel Nav1.8, which is primarily expressed in peripheral nociceptors. This channel plays a crucial role in the transmission of pain signals, making it a significant target for developing novel analgesics .
Preparation Methods
The synthesis of Nav1.8-IN-5 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of amides and aryl pyridine compounds . The industrial production methods for this compound are designed to ensure high yield and purity, often involving optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Nav1.8-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Nav1.8-IN-5 has a wide range of scientific research applications. In chemistry, it is used to study the properties and behavior of voltage-gated sodium channels. In biology and medicine, it is a valuable tool for investigating pain mechanisms and developing new pain relief therapies. The compound is also used in the pharmaceutical industry to develop non-opioid painkillers .
Mechanism of Action
Nav1.8-IN-5 exerts its effects by inhibiting the Nav1.8 sodium channel. This inhibition prevents the transmission of pain signals by stabilizing the deactivated state of the channel, effectively keeping it closed. The molecular targets involved include the extracellular cleft of the second voltage-sensing domain .
Comparison with Similar Compounds
Nav1.8-IN-5 is unique compared to other similar compounds due to its high selectivity and efficacy in inhibiting the Nav1.8 channel. Similar compounds include VX-548 and LTGO-33, which also target the Nav1.8 channel but may have different binding sites and mechanisms of action .
Properties
Molecular Formula |
C23H15F4N3O2 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
(8E)-13-fluoro-21-(trifluoromethyl)-1,6,17-triazapentacyclo[15.7.1.02,7.011,16.018,23]pentacosa-2(7),3,8,11(16),12,14,18(23),19,21-nonaene-5,24-dione |
InChI |
InChI=1S/C23H15F4N3O2/c24-15-5-7-18-13(10-15)2-1-3-17-20(8-9-21(31)28-17)30-12-29(18)19-6-4-14(23(25,26)27)11-16(19)22(30)32/h1,3-11H,2,12H2,(H,28,31)/b3-1+ |
InChI Key |
AKJSYEORRAJYNY-HNQUOIGGSA-N |
Isomeric SMILES |
C1/C=C/C2=C(C=CC(=O)N2)N3CN(C4=C1C=C(C=C4)F)C5=C(C3=O)C=C(C=C5)C(F)(F)F |
Canonical SMILES |
C1C=CC2=C(C=CC(=O)N2)N3CN(C4=C1C=C(C=C4)F)C5=C(C3=O)C=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide](/img/structure/B12371138.png)
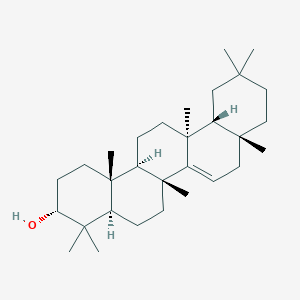


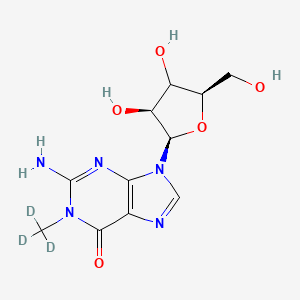
![6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12371168.png)
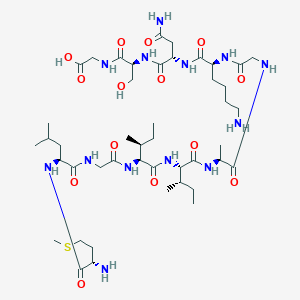
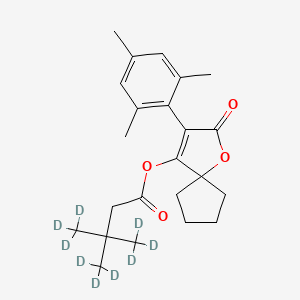
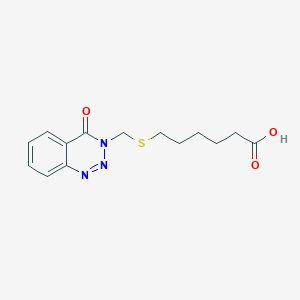
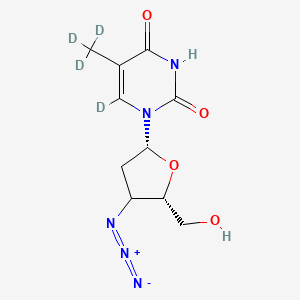
![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B12371224.png)
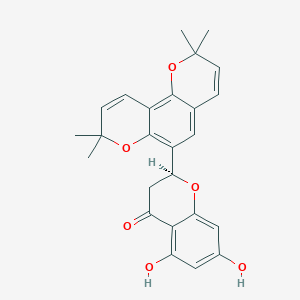
![3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile](/img/structure/B12371235.png)
